N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound that features a benzoyl group, a chlorophenyl group, a pyridinyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Chloride Intermediate: Reacting benzoic acid with thionyl chloride to form benzoyl chloride.
Nucleophilic Substitution: Reacting benzoyl chloride with 4-chloroaniline to form N-(2-benzoyl-4-chlorophenyl)amine.
Formation of the Piperazine Derivative: Reacting the amine with 2-chloropyridine and piperazine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoyl or pyridinyl groups.
Reduction: Reduction reactions might target the carbonyl group in the benzoyl moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biology: As a tool for studying receptor-ligand interactions and signal transduction pathways.
Industry: In the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE would depend on its specific biological target. For example, if it acts as a receptor antagonist, it might bind to a receptor and block the binding of endogenous ligands, thereby inhibiting signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE: can be compared with other benzoyl or piperazine derivatives.
N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE: can be compared with other compounds containing pyridinyl groups.
Uniqueness
The uniqueness of N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or physical properties.
Properties
Molecular Formula |
C24H23ClN4O2 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H23ClN4O2/c25-19-9-10-21(20(16-19)24(31)18-6-2-1-3-7-18)27-23(30)17-28-12-14-29(15-13-28)22-8-4-5-11-26-22/h1-11,16H,12-15,17H2,(H,27,30) |
InChI Key |
WVEKIBXWYPCCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.